N,N-Diethyl-2-methoxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives, which are important in various biochemical processes. This compound is characterized by its structural features, which include a methoxy group and diethyl substitution on the nitrogen atom of the nicotinamide framework. Its potential applications span across pharmacology and biochemistry, particularly in enzyme inhibition and metabolic studies.
N,N-Diethyl-2-methoxynicotinamide can be synthesized through various organic reactions, including the Mitsunobu reaction and other coupling methods involving nicotinamide derivatives. The compound is often investigated for its biological activities and interactions with enzymes, particularly those involved in metabolic pathways.
This compound is classified as:
The synthesis of N,N-Diethyl-2-methoxynicotinamide can be achieved through several methods, primarily involving the reaction of 2-methoxynicotinic acid with diethylamine. One notable method includes the use of the Mitsunobu reaction, which allows for the formation of amides from carboxylic acids and amines in a single step.
N,N-Diethyl-2-methoxynicotinamide features a pyridine ring with a methoxy group at the 2-position and diethyl groups attached to the nitrogen atom. The molecular formula is .
N,N-Diethyl-2-methoxynicotinamide participates in various chemical reactions typical of amides, including hydrolysis under acidic or basic conditions, which can regenerate the corresponding carboxylic acid and amine.
The mechanism of action for N,N-Diethyl-2-methoxynicotinamide primarily involves its interaction with metabolic enzymes. For instance, it has been studied as an inhibitor of Nicotinamide N-methyltransferase (NNMT), which plays a role in methylation processes affecting metabolism.
N,N-Diethyl-2-methoxynicotinamide has several scientific uses:
Nicotinamide analogues inhibit Nicotinamide N-Methyltransferase (NNMT) through distinct kinetic mechanisms. Competitive inhibitors like the endogenous product 1-Methylnicotinamide (1-Methylnicotinamide) bind directly to the nicotinamide substrate pocket, exhibiting median inhibitory concentration (IC₅₀) values of ~9.0 ± 0.6 μM [3]. In contrast, non-competitive inhibitors such as macrocyclic peptides (e.g., Peptide 13) bind to allosteric sites, maintaining IC₅₀ values of 0.229 ± 0.007 μM even at elevated nicotinamide or S-Adenosylmethionine concentrations [10]. Kinetic analyses reveal that competitive inhibitors increase the Michaelis constant (Kₘ) for nicotinamide without affecting maximal velocity (Vₘₐₓ), while non-competitive inhibitors reduce Vₘₐₓ without altering Kₘ [3] [5]. This mechanistic divergence is critical for drug design, as non-competitive inhibitors avoid substrate-driven resistance.
Table 1: Kinetic Parameters of Representative NNMT Inhibitors
Inhibitor Type | Example Compound | IC₅₀ (μM) | Kₘ Shift | Vₘₐₓ Shift |
---|---|---|---|---|
Competitive | 1-Methylnicotinamide | 9.0 ± 0.6 | Increased | Unchanged |
Non-Competitive | Peptide 13 | 0.229 ± 0.007 | Unchanged | Decreased |
Bisubstrate | JBSNF-000088 | 1.8 (human) | Increased | Decreased |
Nicotinamide analogues exploit transition-state mimicry to achieve high-affinity NNMT inhibition. During catalysis, NNMT stabilizes a planar transition state where nicotinamide’s pyridine nitrogen coordinates with S-Adenosylmethionine’s sulfonium ion [3] [6]. Compounds like 5-Amino-1-methylquinolinium emulate this geometry by positioning a quaternary nitrogen adjacent to electron-withdrawing groups, enhancing electrostatic complementarity. X-ray crystallography confirms that such inhibitors form hydrogen bonds with Tyr-20 and Asp-197 residues, replicating interactions observed in the transition-state complex [3]. This mimicry reduces the activation energy barrier, converting NNMT into a high-affinity inhibitor complex. Quantum mechanical simulations further validate that analogues with polarized heterocycles exhibit 100-fold lower dissociation constants (K𝒹) than non-mimetic substrates [6].
NNMT inhibition disrupts methyl donor homeostasis by altering S-Adenosylmethionine/S-Adenosylhomocysteine ratios. Nicotinamide analogues like JBSNF-000088 reduce S-Adenosylhomocysteine production by >80% in adipocytes, elevating the S-Adenosylmethionine/S-Adenosylhomocysteine ratio from 2.1 to 8.5 [1] [4]. This shift reactivates methyltransferases dependent on S-Adenosylmethionine, such as histone H3 lysine 4 methyltransferases. Concomitantly, depleting S-Adenosylhomocysteine suppresses feedback inhibition of S-Adenosylmethionine-dependent reactions, amplifying global methylation capacity [4] [9]. In vivo, this translates to epigenetic remodeling: obese mice treated with JBSNF-000088 exhibit increased adipose tissue methylation, correlating with restored insulin sensitivity [1].
High-resolution co-crystal structures (≤2.48 Å) reveal precise interactions between nicotinamide analogues and the NNMT active site. JBSNF-000088, a 6-Methoxynicotinamide derivative, undergoes enzymatic methylation and positions its methoxy group within 3.4 Å of S-Adenosylhomocysteine’s sulfur atom [1] [8]. The methylated product remains tightly bound via:
Table 2: Key Residues in Human NNMT Active Site and Their Roles
Residue | Interaction Type | Effect of Mutation (Ala) |
---|---|---|
Tyr-20 | Hydrophobic/van der Waals | 120-fold ↑ Kₘ (nicotinamide) |
Asp-197 | Ionic/H-bonding | 300-fold ↓ k𝒸ₐₜ/Kₘ |
Ser-201 | H-bonding | No significant change |
Tyr-204 | π-Stacking | 25-fold ↑ IC₅₀ (inhibitors) |
The methoxy group’s stereoelectronic properties govern inhibitor specificity. In JBSNF-000088, the 6-methoxy moiety donates electron density to the pyridine ring, reducing the pKₐ of N1 by 2.5 units compared to nicotinamide [1] [6]. This enhances electrostatic complementarity with S-Adenosylhomocysteine’s carboxylate group. Ortho-substitution (e.g., 2-methoxy in N,N-Diethyl-2-methoxynicotinamide) sterically blocks methylation at N1, converting the analogue into a non-reactive inhibitor [6]. Meta-substitution (e.g., 5-methoxy) fails to engage Tyr-242, reducing affinity by 10-fold. Molecular dynamics simulations show that 6-methoxy derivatives maintain stable torsion angles (θ = 15°±5°) optimal for van der Waals contacts with Asp-167, while bulkier substituents induce conformational strain [1].
Human and murine NNMT exhibit divergent inhibitor sensitivities due to active site polymorphisms. JBSNF-000088 shows 2.8-fold higher affinity for human NNMT (IC₅₀ = 1.8 μM) than murine NNMT (IC₅₀ = 5.0 μM) [1] [4]. Co-crystal structures trace this to:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: